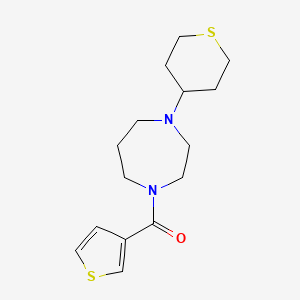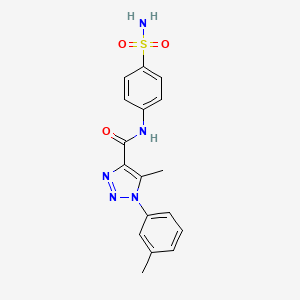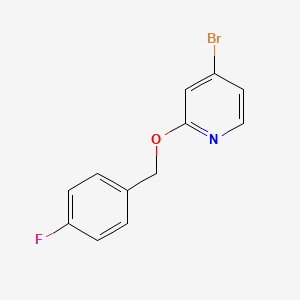
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide, also known as TF-Fu-3-CA, is a newly synthesized compound that has shown promising results in scientific research.
Mechanism of Action
Mode of Action
It is known that many indole derivatives, which share some structural similarities with this compound, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that many thiophene-based analogs, which share some structural similarities with this compound, have a variety of biological effects .
Result of Action
Molecules with the thiophene ring system, which this compound contains, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Advantages and Limitations for Lab Experiments
One of the advantages of N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. It also has a high degree of selectivity for its target enzymes or signaling pathways, which reduces the risk of off-target effects. However, this compound may have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and administration route for these applications. In addition, this compound may have applications in other fields, such as agriculture and environmental science, due to its ability to activate the Nrf2/ARE signaling pathway. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in animal models.
Synthesis Methods
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide can be synthesized using a simple one-pot reaction. The starting materials, including 5-(thiophen-3-yl)furan-2-carbaldehyde and furan-3-carboxylic acid, are combined with a catalyst and a solvent. The reaction mixture is then heated under reflux for several hours, resulting in the formation of this compound as a white solid.
Scientific Research Applications
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide has been studied extensively in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(10-3-5-17-8-10)15-7-12-1-2-13(18-12)11-4-6-19-9-11/h1-6,8-9H,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGWYKPSJVUCTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2392420.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)
![N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2392427.png)




![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)



![2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide](/img/structure/B2392442.png)
